molecular formula C12H13NO2 B2646939 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde CAS No. 151409-82-4

1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde

Cat. No. B2646939
CAS RN: 151409-82-4
M. Wt: 203.241
InChI Key: WHEOMQTYIHCDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde (MEICA) is an organic compound that has been used in various scientific research applications. It is a derivative of indole and can be synthesized from indole and methoxyethanol. MEICA is a colorless solid that has a melting point of 75-77°C and a boiling point of 257-258°C. It is soluble in most organic solvents, including ethanol and methanol.

Scientific Research Applications

  • Methuosis Induction in Cancer Cells These compounds have shown efficacy in reducing the viability and growth of cancer cells, including glioblastoma and doxorubicin-resistant breast cancer cells.
  • Crystal Structure Analysis Understanding these interactions is essential for elucidating the physical and chemical properties of compounds like 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde.
  • Smart Biomaterials Design

    • These cell sheets detach from culture surfaces upon cooling, allowing for non-enzymatic cell harvesting and transplantation .

properties

IUPAC Name

1-(2-methoxyethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-15-7-6-13-8-10(9-14)11-4-2-3-5-12(11)13/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEOMQTYIHCDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde

Synthesis routes and methods

Procedure details

Indole-3-carbaldehyde (1 eq.) was dissolved in DMF (0.46 M). Sodium hydride was added (1.3 eq.) and the resulting solution was stirred at RT for 20 min. Potassium iodide (1 eq.) and 1-bromo-2-methoxyethane (2 eq.) were then added and the reaction solution was allowed to stir at RT for 48 h. The reaction mixture was subsequently quenched with brine and extracted with EtOAc. The combined organic extracts were dried over MgSO4. Filtration and concentration of the filtrate in vacuo afforded a yellow oil. Purification of the crude product thus obtained by way of flash chromatography (SiO2, 9:1 (v/v) Hex:EtOAc→EtOAc) afforded the title compound as an orange oil.
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